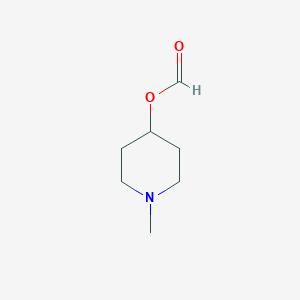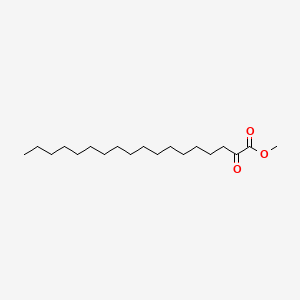
Methyl 2-oxooctadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-oxooctadecanoate can be synthesized through various methods. One common approach involves the esterification of 2-oxooctadecanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the esterification to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include continuous flow processes and the use of more robust catalysts to enhance reaction rates and yields .
化学反応の分析
Types of Reactions
Methyl 2-oxooctadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as alcohols and amines can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Octadecanoic acid derivatives.
Reduction: Hydroxyoctadecanoate derivatives.
Substitution: Various ester and amide derivatives.
科学的研究の応用
Methyl 2-oxooctadecanoate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential therapeutic applications, such as in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of other industrial compounds
作用機序
The mechanism of action of methyl 2-oxooctadecanoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the active 2-oxooctadecanoic acid, which can then interact with cellular components. The keto group may also participate in redox reactions, influencing cellular oxidative states and metabolic pathways .
類似化合物との比較
Similar Compounds
Methyl 12-oxooctadecanoate: Another methyl ester of oxooctadecanoic acid, differing in the position of the keto group.
Methyl palmitate: A methyl ester of palmitic acid, lacking the keto functionality.
Methyl stearate: A methyl ester of stearic acid, also without the keto group.
Uniqueness
Methyl 2-oxooctadecanoate is unique due to the presence of both the ester and keto functional groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality allows it to participate in a wider range of chemical reactions compared to its non-keto counterparts .
特性
CAS番号 |
2380-18-9 |
|---|---|
分子式 |
C19H36O3 |
分子量 |
312.5 g/mol |
IUPAC名 |
methyl 2-oxooctadecanoate |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19(21)22-2/h3-17H2,1-2H3 |
InChIキー |
URZVPVBICGXGEG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC(=O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


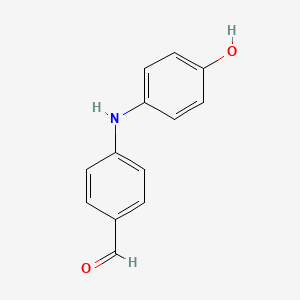
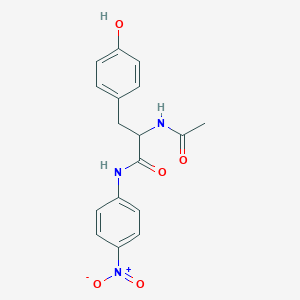
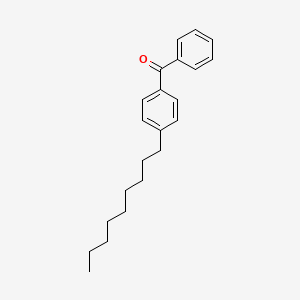
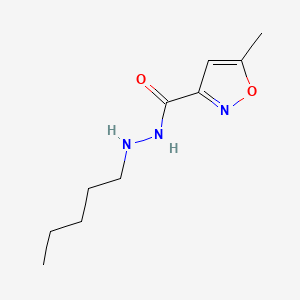


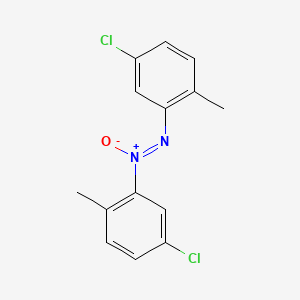
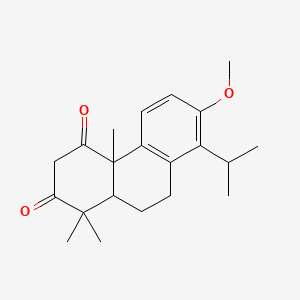

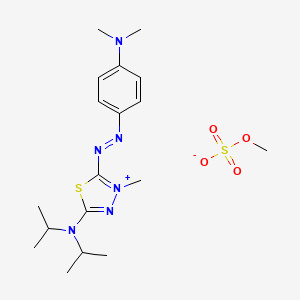
![[1,2,4]Triazolo[3,4-b][1,3]thiazepine](/img/structure/B13804071.png)
